![molecular formula C18H24N4O B13872180 2-[4-(1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridin-10-yl)piperazin-1-yl]ethanol](/img/structure/B13872180.png)
2-[4-(1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridin-10-yl)piperazin-1-yl]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridin-10-yl)piperazin-1-yl]ethanol is a complex organic compound that belongs to the class of heterocyclic compounds known as naphthyridines. These compounds are characterized by their nitrogen-containing ring structures, which are analogs of naphthalene. The specific structure of this compound includes a tetrahydrobenzo[b][1,6]naphthyridine moiety linked to a piperazine ring, which is further connected to an ethanol group. This unique structure imparts various chemical and biological properties to the compound, making it of interest in scientific research and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridin-10-yl)piperazin-1-yl]ethanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of anthranilic acids with appropriate piperidones in the presence of phosphorus oxychloride. This reaction forms the tetrahydrobenzo[b][1,6]naphthyridine core, which is then further functionalized to introduce the piperazine and ethanol groups .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2-[4-(1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridin-10-yl)piperazin-1-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The nitrogen-containing rings can be reduced under specific conditions to form different hydrogenated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield 2-[4-(1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridin-10-yl)piperazin-1-yl]acetaldehyde or 2-[4-(1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridin-10-yl)piperazin-1-yl]acetic acid.
科学研究应用
2-[4-(1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridin-10-yl)piperazin-1-yl]ethanol has several scientific research applications, including:
Chemistry: Used as a scaffold for the synthesis of novel heterocyclic compounds with potential biological activities.
Biology: Investigated for its interactions with various biological targets, including enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-[4-(1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridin-10-yl)piperazin-1-yl]ethanol involves its interaction with specific molecular targets. For example, as a PDE5 inhibitor, it prevents the hydrolysis of cyclic guanosine monophosphate (cGMP), leading to increased levels of cGMP and subsequent activation of the cAMP response element binding protein (CREB). This pathway is involved in learning and memory processes, making the compound a potential therapeutic agent for cognitive disorders .
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridine: A related compound with similar structural features but lacking the piperazine and ethanol groups.
2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: Another heterocyclic compound with potential biological activities.
Uniqueness
2-[4-(1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridin-10-yl)piperazin-1-yl]ethanol is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Its ability to inhibit PDE5 and improve cognitive function sets it apart from other similar compounds, making it a promising candidate for further research and development .
属性
分子式 |
C18H24N4O |
|---|---|
分子量 |
312.4 g/mol |
IUPAC 名称 |
2-[4-(1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-yl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C18H24N4O/c23-12-11-21-7-9-22(10-8-21)18-14-3-1-2-4-16(14)20-17-5-6-19-13-15(17)18/h1-4,19,23H,5-13H2 |
InChI 键 |
UOICQBGNWWYSEA-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC2=C(C3=CC=CC=C3N=C21)N4CCN(CC4)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetamide,n-[1-acetyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1h-indazol-3-yl]-](/img/structure/B13872100.png)
![4-(4-Chloro-3-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid](/img/structure/B13872101.png)

![4-[(3-Methoxy-3-oxopropyl)amino]benzoic acid](/img/structure/B13872115.png)

![N-[2-(3,4-diaminophenyl)ethyl]acetamide](/img/structure/B13872137.png)



![Methyl 4-({[(4-chlorophenyl)sulfonyl]amino}methyl)benzoate](/img/structure/B13872156.png)


![6-benzyl-2-(1-methylpyrazol-4-yl)-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13872185.png)

